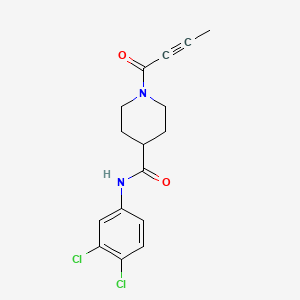
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Dienophilicity in Pyridyne Derivatives
Research has demonstrated the significant dienophilicity of various pyridyne analogues, including those substituted with aryloxy groups, which exhibit enhanced reactivity in cycloaddition reactions. These studies highlight the compound's utility in synthetic organic chemistry, particularly in the generation of complex cyclic structures through regioselective lithiation and subsequent reactions (Connon & Hegarty, 2004).
Binding Affinity to DNA Sequences
Another study explored the structural origins of a compound's enhanced DNA-binding affinity compared to other drugs. This work involved crystallographic and spectroscopic analysis, revealing direct hydrogen bond interactions with DNA and providing insights into the design of more effective minor groove binding drugs (Laughton et al., 1995).
Mitochondrial Permeability Transition Inhibitors
The structure-activity relationship studies have identified a scaffold for developing therapeutic agents to treat vascular dysfunctions. A specific structure with a substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond showed potent activity against Ca²⁺-induced mitochondrial swelling, suggesting potential applications in ischemia/reperfusion injury treatment (Murasawa et al., 2012).
Antiprotozoal Activity
The synthesis and evaluation of substituted 2,5-bis(4-guanylphenyl)furans for antimalarial and antitrypanosomal activity highlighted several compounds with significant activity against Trypanosoma rhodesiense, underscoring the potential of these compounds in treating protozoal infections (Das & Boykin, 1977).
Anti-inflammatory and Antibacterial Agents
A study on novel pyrazoline derivatives indicated significant anti-inflammatory and antibacterial activities. These findings support the compound's application in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).
Amplifiers of Phleomycin
Investigations into heterobicycles with pyridinylpyrimidines revealed their activities as amplifiers of phleomycin against Escherichia coli, showcasing their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-25-18/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIRBGGCBLIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
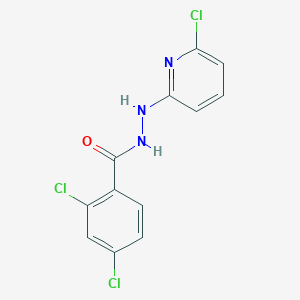
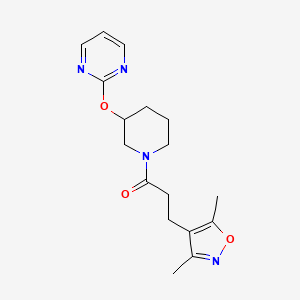
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)
![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)
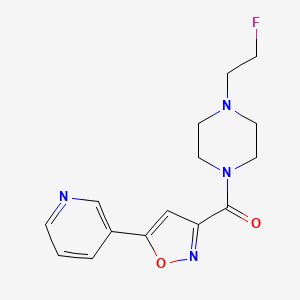
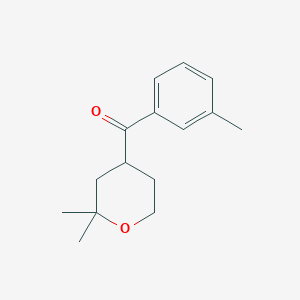
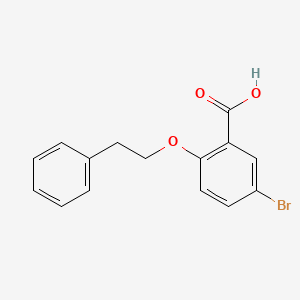
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
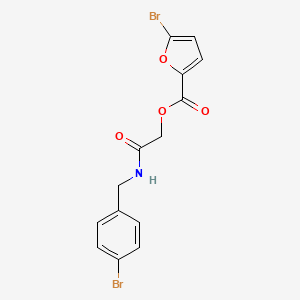
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
